Benzothiazoline
Overview
Description
Benzothiazoline is an organic compound that belongs to the class of heterocyclic compounds. It consists of a benzene ring fused to a thiazoline ring. This compound is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzothiazoline can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with aldehydes or ketones. This reaction typically occurs under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. Another method involves the cyclization of thioamides or carbon dioxide as raw materials .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale condensation reactions. The process involves the use of high-purity 2-aminothiophenol and aldehydes or ketones, with the reaction being carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzothiazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzothiazole.
Reduction: this compound can be reduced to form dihydrothis compound.
Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, various solvents.
Major Products Formed:
Oxidation: Benzothiazole.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzothiazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzothiazoline and its derivatives varies depending on the specific applicationThese interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Benzothiazole: Similar in structure but lacks the hydrogen atom on the nitrogen of the thiazoline ring.
Benzoxazole: Contains an oxygen atom in place of the sulfur atom in the thiazoline ring.
Thiazoline: Lacks the fused benzene ring present in benzothiazoline.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to undergo various modifications makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2,3-dihydro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHLSTOWRAOMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196142 | |
Record name | Benzothiazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-52-7 | |
Record name | Benzothiazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4433-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7B4556D2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzothiazoline?
A1: this compound (2,3-Dihydrobenzothiazole) has the molecular formula C7H7NS and a molecular weight of 137.20 g/mol.
Q2: What spectroscopic techniques are typically used to characterize benzothiazolines?
A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and mass spectrometry. UV-Vis spectroscopy can also be employed, particularly for studying metal complexes of benzothiazolines. [, , , , ]
Q3: How does this compound function as a hydrogen donor in organic synthesis?
A3: this compound can donate a hydride (H-) ion, effectively reducing substrates like ketimines and α-imino esters. This process often occurs in the presence of a chiral catalyst, such as a phosphoric acid derivative, enabling enantioselective synthesis. [, , , , ]
Q4: How does the reactivity of this compound as a hydrogen donor compare to that of Hantzsch esters?
A4: this compound has demonstrated superior reactivity and enantioselectivity compared to Hantzsch esters, especially in the asymmetric transfer hydrogenation of ketimines derived from propiophenone derivatives. [, , ] This difference in reactivity is attributed to the unique structural features of this compound, particularly the tunable 2-aryl substituent. []
Q5: What are the advantages of using this compound over Hantzsch esters in asymmetric transfer hydrogenation reactions?
A5: this compound offers several advantages: * Easy Synthesis: It can be easily prepared by reacting 2-aminobenzenethiol with an aldehyde. [] * Tunable Reactivity: The 2-substituent on the this compound ring can be modified to adjust its hydrogen-donating ability and influence enantioselectivity. [, ] * Simplified Purification: It avoids the challenging removal of pyridine byproducts associated with Hantzsch esters. [, ] * Deuterium Labeling: Deuterated benzothiazolines can be easily synthesized and used for deuterium labeling studies. []
Q6: What is the role of Lewis acids in reactions involving this compound?
A6: Lewis acids, such as aluminum chloride (AlCl3) and tin(IV) chloride (SnCl4), can promote the conjugate reduction of α,β-unsaturated carbonyl compounds by this compound. [, ]. They likely activate the carbonyl compound, facilitating hydride transfer from the this compound.
Q7: Have computational methods been used to study this compound and its reactions?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of this compound-mediated transfer hydrogenation. These studies help elucidate the roles of the catalyst, hydrogen donor, and substrate in the reaction pathway. [, ]
Q8: How does modifying the 2-substituent of this compound affect its reactivity?
A8: Electron-withdrawing groups at the 2-position enhance the hydrogen-donating ability of this compound, leading to higher reactivity in transfer hydrogenation reactions. [] This effect can be attributed to the stabilization of the developing positive charge on the sulfur atom during hydride transfer. Conversely, electron-donating groups typically decrease reactivity.
Q9: Can the this compound scaffold be further modified for specific applications?
A9: Yes, research has explored various modifications, including:
* **Introduction of a Hydroxy Group:** This modification allows for easy removal of the this compound after the reaction. []* **Coupling to other pharmacophores:** For example, coupling to coumarin has led to derivatives with enhanced antioxidant properties. []
Q10: What are some other applications of this compound derivatives?
A10: this compound derivatives have shown potential in various areas, including:
* **Antimicrobial Agents:** Several metal complexes of benzothiazolines have exhibited promising antibacterial and antifungal properties. [, , , ]* **Calcium Antagonists:** Certain this compound derivatives have demonstrated calcium channel blocking activity, making them potential candidates for cardiovascular diseases. []* **Antioxidants:** Some benzothiazolines, particularly those coupled with other antioxidant scaffolds like coumarin, have shown potent radical scavenging abilities. [, ]* **Neuroprotective Agents:** Studies have investigated the neuroprotective effects of this compound derivatives in models of Parkinson's disease. []* **Sulfur Dioxide Conversion:** this compound can facilitate the conversion of sulfur dioxide (SO<sub>2</sub>) to sulfuric acid using aerial oxidation, offering a potential strategy for SO<sub>2</sub> capture and utilization. []
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